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Compound of Interest

Compound Name: NTRC 0066-0

Cat. No.: B609676 Get Quote

Technical Support Center: NTRC 0066-0
This technical support center provides researchers, scientists, and drug development

professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the

potential off-target effects of NTRC 0066-0.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of NTRC 0066-0?

NTRC 0066-0 is a highly potent and selective inhibitor of Threonine Tyrosine Kinase (TTK),

also known as Monopolar Spindle 1 (Mps1).[1][2] It exhibits subnanomolar inhibitory

concentration (IC50) against TTK in enzymatic assays.[1][2] TTK is a crucial component of the

spindle assembly checkpoint (SAC), a regulatory mechanism that ensures the proper

segregation of chromosomes during mitosis.[3] By inhibiting TTK, NTRC 0066-0 disrupts the

SAC, leading to mitotic errors and subsequent cell death in proliferating cancer cells.[3]

Q2: How selective is NTRC 0066-0 for TTK kinase?

NTRC 0066-0 is characterized as a highly selective kinase inhibitor. In a comprehensive

screening panel of 276 kinases, NTRC 0066-0 only inhibited TTK by more than 90% when

tested at a concentration of 100 nM, which is approximately 100 times its IC50 for TTK.[1] This

high degree of selectivity minimizes the potential for off-target effects mediated by inhibition of

other kinases. The selectivity entropy (Ssel) for NTRC 0066-0 is 0.26, which ranks it among the

8% most selective kinase inhibitors known.[1]
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Q3: Have any specific off-target kinases for NTRC 0066-0 been identified?

While NTRC 0066-0 is highly selective for TTK, some weak off-target interactions have been

quantified. For instance, the binding affinity for Aurora B kinase has been determined. The

affinity of NTRC 0066-0 for Aurora B is approximately 1000-fold weaker than its affinity for TTK.

This significant difference in potency suggests that at therapeutic concentrations focused on

TTK inhibition, clinically relevant inhibition of Aurora B is unlikely.

Q4: I am observing an unexpected phenotype in my cellular experiments. Could this be due to

an off-target effect of NTRC 0066-0?

While NTRC 0066-0 has a very clean kinase selectivity profile, it is always important to

consider the possibility of off-target effects when interpreting unexpected experimental results.

Here is a logical workflow to troubleshoot this issue:
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Caption: Troubleshooting workflow for unexpected cellular phenotypes.

Q5: Are there any known non-kinase off-target effects of NTRC 0066-0?

Currently, there is no publicly available data to suggest any significant non-kinase off-target

effects of NTRC 0066-0. However, comprehensive profiling against a broader range of protein

classes (e.g., GPCRs, ion channels, nuclear receptors) may not have been exhaustive. If your

experimental system suggests a non-kinase-mediated effect, further investigation using target

deconvolution methods may be warranted.
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Data Presentation
Table 1: On-Target and Key Off-Target Potency of NTRC 0066-0

Target Assay Type
Potency
(IC50/KD)

Selectivity vs.
TTK (fold)

Reference

TTK Enzymatic IC50 0.9 nM 1 [1][2]

TTK
Binding Affinity

(KD)
~0.43 nM 1 [4]

Aurora B
Binding Affinity

(KD)
907 nM ~2109 [4]

Table 2: Summary of Kinase Selectivity Profiling

Parameter Result Details Reference

Number of Kinases

Screened
276 Broad kinase panel [1]

Inhibition at 100 nM
Only TTK inhibited

>90%

Concentration is

~100x TTK IC50
[1]

Selectivity Entropy

(Ssel)
0.26

Ranks in the top 8%

of selective kinase

inhibitors

[1]

Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Generic Template)

This protocol provides a framework for assessing the inhibitory activity of NTRC 0066-0 against

a kinase of interest.
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Prepare Assay Buffer and Reagents
(Kinase, Substrate, ATP, NTRC 0066-0)

Add Kinase and NTRC 0066-0 to Plate
(Pre-incubate)

Initiate Reaction with ATP/Substrate Mix

Incubate at 30°C for a Defined Period

Terminate Reaction
(e.g., with EDTA)

Detect Kinase Activity
(e.g., ADP-Glo, TR-FRET)

Data Analysis
(Calculate % Inhibition and IC50)

Click to download full resolution via product page

Caption: Workflow for an in vitro kinase inhibition assay.

1. Materials:

Purified recombinant kinase of interest
Specific peptide or protein substrate
NTRC 0066-0 (stock solution in DMSO)
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ATP
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-
35, 2 mM DTT)
Assay plates (e.g., 384-well white plates)
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
Plate reader

2. Method:

Compound Preparation: Prepare a serial dilution of NTRC 0066-0 in DMSO, then dilute
further in kinase assay buffer.
Reaction Setup:

Add 5 µL of diluted NTRC 0066-0 or DMSO (vehicle control) to the assay wells.
Add 5 µL of the kinase diluted in assay buffer to each well.
Pre-incubate for 15 minutes at room temperature.

Reaction Initiation: Add 10 µL of a solution containing the substrate and ATP (at a
concentration close to the Km for the specific kinase) in assay buffer.
Incubation: Incubate the plate at 30°C for 60 minutes.
Reaction Termination and Detection:

Add 20 µL of the detection reagent (e.g., ADP-Glo™ Reagent) to stop the kinase reaction
and deplete the remaining ATP.
Incubate for 40 minutes at room temperature.
Add 40 µL of the Kinase Detection Reagent to convert ADP to ATP and generate a
luminescent signal.
Incubate for 30 minutes at room temperature.

Data Acquisition: Measure luminescence using a plate reader.
Data Analysis: Normalize the data to the vehicle control and calculate the percent inhibition
for each concentration of NTRC 0066-0. Determine the IC50 value by fitting the data to a
four-parameter logistic curve.

Protocol 2: Cellular Assay for Off-Target Effect Assessment

This protocol describes a general method to assess potential off-target effects of NTRC 0066-0
in a cellular context by monitoring the phosphorylation of a known substrate of a suspected off-

target kinase.
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1. Materials:

Cell line of interest
NTRC 0066-0
Positive control inhibitor for the suspected off-target kinase
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
Primary antibody against the phosphorylated substrate of the suspected off-target kinase
Primary antibody against the total protein of the substrate
Secondary antibody (HRP-conjugated)
Chemiluminescent substrate
Western blot equipment

2. Method:

Cell Treatment: Seed cells and allow them to adhere overnight. Treat the cells with a dose-
response of NTRC 0066-0 (e.g., 0.1 nM to 10 µM), a positive control inhibitor, and DMSO
(vehicle) for a specified time (e.g., 2 hours).
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
Protein Quantification: Determine the protein concentration of each lysate using a BCA
assay.
Western Blotting:

Separate equal amounts of protein from each sample by SDS-PAGE.
Transfer the proteins to a PVDF membrane.
Block the membrane with 5% BSA or non-fat milk in TBST.
Incubate the membrane with the primary antibody against the phosphorylated substrate
overnight at 4°C.
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
Detect the signal using a chemiluminescent substrate.

Stripping and Re-probing: Strip the membrane and re-probe with the antibody against the
total substrate protein to ensure equal loading.
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein signal
to the total protein signal. Compare the effect of NTRC 0066-0 to the positive control
inhibitor. A significant reduction in phosphorylation at high concentrations of NTRC 0066-0
may indicate an off-target effect.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b609676?utm_src=pdf-body
https://www.benchchem.com/product/b609676?utm_src=pdf-body
https://www.benchchem.com/product/b609676?utm_src=pdf-body
https://www.benchchem.com/product/b609676?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609676?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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